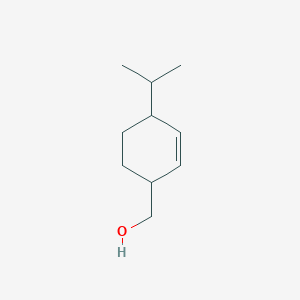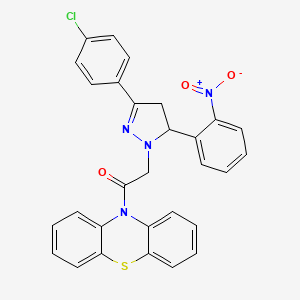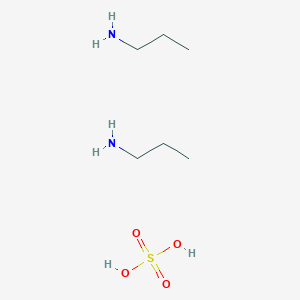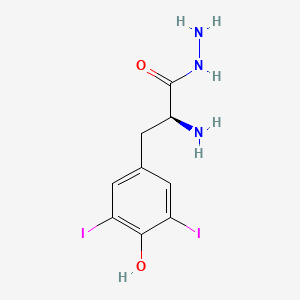
3,5,7-Trioxooctacosanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,5,7-Trioxooctacosanoic acid is a long-chain fatty acid with the molecular formula C28H50O5. This compound is characterized by the presence of three keto groups at positions 3, 5, and 7 along its carbon chain. It is a specialty chemical often used in various industrial and research applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,5,7-Trioxooctacosanoic acid typically involves the oxidation of octacosanoic acid derivatives. One common method is the controlled oxidation of octacosanoic acid using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions. The reaction is carried out in a solvent like acetic acid or dichloromethane at elevated temperatures to ensure complete oxidation of the specified carbon atoms.
Industrial Production Methods
Industrial production of this compound involves large-scale oxidation processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, including temperature, pressure, and reactant concentrations, to achieve high yields and purity of the final product. The use of catalysts and advanced purification techniques, such as distillation and crystallization, further enhances the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
3,5,7-Trioxooctacosanoic acid undergoes several types of chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of shorter-chain carboxylic acids and carbon dioxide.
Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) can convert the keto groups to hydroxyl groups, forming polyhydroxy derivatives.
Substitution: The keto groups can participate in nucleophilic substitution reactions, where nucleophiles such as amines or alcohols replace the oxygen atoms.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Solvents: Acetic acid, dichloromethane, ethanol
Major Products Formed
Oxidation: Shorter-chain carboxylic acids, carbon dioxide
Reduction: Polyhydroxy derivatives
Substitution: Amino or alkoxy derivatives
Applications De Recherche Scientifique
3,5,7-Trioxooctacosanoic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and polymers.
Biology: Studied for its role in lipid metabolism and its effects on cellular processes.
Medicine: Investigated for potential therapeutic applications, including anti-inflammatory and antimicrobial properties.
Industry: Utilized in the production of specialty chemicals, lubricants, and surfactants.
Mécanisme D'action
The mechanism of action of 3,5,7-Trioxooctacosanoic acid involves its interaction with cellular membranes and enzymes. The compound’s keto groups can form hydrogen bonds with amino acid residues in enzymes, altering their activity. Additionally, the long hydrophobic carbon chain can integrate into lipid bilayers, affecting membrane fluidity and permeability. These interactions can influence various cellular pathways, including signal transduction and metabolic processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Octacosanoic acid: A long-chain fatty acid without keto groups.
3,5,7-Trioxododecanoyl-CoA: A shorter-chain analog with similar keto group positioning.
3,5,7-Trioxododecanoic acid: Another shorter-chain analog with similar functional groups.
Uniqueness
3,5,7-Trioxooctacosanoic acid is unique due to its specific combination of a long carbon chain and multiple keto groups. This structure imparts distinct chemical reactivity and physical properties, making it valuable for specialized applications in research and industry.
Propriétés
| 77787-87-2 | |
Formule moléculaire |
C28H50O5 |
Poids moléculaire |
466.7 g/mol |
Nom IUPAC |
3,5,7-trioxooctacosanoic acid |
InChI |
InChI=1S/C28H50O5/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-25(29)22-26(30)23-27(31)24-28(32)33/h2-24H2,1H3,(H,32,33) |
Clé InChI |
LVCJOHNBUREYNV-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCCCCCCCCC(=O)CC(=O)CC(=O)CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![8-Fluoro-3,10-dimethylpyrimido[4,5-b]quinoline-2,4(3H,10H)-dione](/img/structure/B14452180.png)

![Benz[a]anthracen-12-ol, 7,12-dihydro-12-methyl-7-methylene-](/img/structure/B14452196.png)







